molecular formula C16H10BrClO B14723342 2-Bromo-1-(9-chloro-3-phenanthryl)ethanone CAS No. 6328-07-0

2-Bromo-1-(9-chloro-3-phenanthryl)ethanone

Cat. No.: B14723342
CAS No.: 6328-07-0
M. Wt: 333.60 g/mol
InChI Key: ONRFWRNBURKOTR-UHFFFAOYSA-N
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Description

2-Bromo-1-(9-chloro-3-phenanthryl)ethanone is an organic compound that belongs to the class of phenanthrene derivatives It is characterized by the presence of a bromo group and a chloro group attached to a phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(9-chloro-3-phenanthryl)ethanone typically involves the bromination of 1-(9-chloro-3-phenanthryl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(9-chloro-3-phenanthryl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted phenanthrene derivatives.

    Oxidation: Formation of phenanthrene ketones or acids.

    Reduction: Formation of phenanthrene alcohols.

Scientific Research Applications

2-Bromo-1-(9-chloro-3-phenanthryl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(9-chloro-3-phenanthryl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
  • 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
  • 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone

Uniqueness

2-Bromo-1-(9-chloro-3-phenanthryl)ethanone is unique due to the presence of both bromo and chloro substituents on the phenanthrene ring. This dual substitution pattern imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

6328-07-0

Molecular Formula

C16H10BrClO

Molecular Weight

333.60 g/mol

IUPAC Name

2-bromo-1-(9-chlorophenanthren-3-yl)ethanone

InChI

InChI=1S/C16H10BrClO/c17-9-16(19)11-6-5-10-8-15(18)13-4-2-1-3-12(13)14(10)7-11/h1-8H,9H2

InChI Key

ONRFWRNBURKOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)C(=O)CBr)Cl

Origin of Product

United States

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